molecular formula C8H5N3S B12508016 4-Aminobenzo[d]thiazole-2-carbonitrile

4-Aminobenzo[d]thiazole-2-carbonitrile

Cat. No.: B12508016
M. Wt: 175.21 g/mol
InChI Key: QNOVQWXMPTXYFZ-UHFFFAOYSA-N
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Description

4-Aminobenzo[d]thiazole-2-carbonitrile is a useful research compound. Its molecular formula is C8H5N3S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

4-amino-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H5N3S/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2

InChI Key

QNOVQWXMPTXYFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C#N)N

Origin of Product

United States

The Benzothiazole Scaffold: a Cornerstone of Contemporary Chemical Research

The benzothiazole (B30560) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and materials science. ijbpas.comresearchgate.net First described by Hantzsch and Waber in 1887, this heterocyclic framework is noted for its structural diversity and wide-ranging pharmacological activities. pharmascholars.com The presence of electron-rich nitrogen and sulfur heteroatoms within the fused ring system contributes to its ability to interact with a variety of biological targets. ijbpas.com

Benzothiazole and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. pharmascholars.comjchemrev.comderpharmachemica.com This versatility has made the benzothiazole nucleus a focal point for the design and synthesis of new therapeutic agents. ijbpas.comjchemrev.com In the realm of oncology, for instance, substituted benzothiazoles have shown potent anticancer activity against various cancer cell lines, often at low micromolar concentrations. researchgate.net The adaptability of the benzothiazole scaffold allows for modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. derpharmachemica.com

Beyond its medicinal applications, the benzothiazole moiety is also integral to the development of advanced materials. Its inherent fluorescence and electroluminescent properties have led to its use in imaging reagents and organic light-emitting diodes (OLEDs). ijbpas.com The stability and reactivity of the benzothiazole core make it an indispensable tool for researchers seeking to construct novel functional molecules. researchgate.net

4 Aminobenzo D Thiazole 2 Carbonitrile: a Unique Molecular Platform for Advanced Synthesis

4-Aminobenzo[d]thiazole-2-carbonitrile stands out as a particularly valuable building block in the field of advanced chemical synthesis. acs.orgnih.govnih.gov Its molecular architecture, featuring a benzothiazole (B30560) core substituted with an amino group at the 4-position and a nitrile group at the 2-position, provides multiple reactive sites for further chemical transformations. bldpharm.com This strategic placement of functional groups allows for a high degree of control over subsequent synthetic steps, enabling the construction of complex and diverse molecular libraries.

The amino group serves as a versatile handle for a wide array of chemical reactions, including acylation, alkylation, and diazotization, which can then be followed by various coupling reactions. nih.gov The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities. analis.com.my This multi-faceted reactivity makes this compound a powerful tool for medicinal chemists aiming to explore the chemical space around the benzothiazole scaffold in search of new bioactive compounds. acs.orgnih.gov

The ability to introduce a wide range of substituents at different positions on the this compound framework allows for the systematic investigation of structure-activity relationships (SAR). nih.gov By methodically altering the chemical groups attached to the core structure, researchers can identify the key molecular features responsible for a compound's biological activity, leading to the rational design of more potent and selective therapeutic agents. nih.gov

A Historical Look at the Evolution of Substituted Aminobenzothiazole Research

Direct Cyclization Approaches for Benzothiazole (B30560) Ring Formation

The direct formation of the benzothiazole ring from acyclic precursors is a fundamental approach in the synthesis of these heterocyclic compounds. These methods often involve the reaction of an aniline (B41778) derivative with a sulfur-containing reagent, leading to the construction of the thiazole (B1198619) ring onto the benzene (B151609) core.

Thiocyanation-Cyclization Reactions

A prominent method for the synthesis of 2-aminobenzothiazoles involves the electrophilic thiocyanation of anilines followed by intramolecular cyclization. This reaction is typically carried out using a thiocyanate salt, such as potassium thiocyanate (KSCN), and an oxidizing agent like bromine in an acidic medium.

The synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates, for instance, has been achieved by treating methyl 4-aminobenzoates with KSCN and bromine in glacial acetic acid. wikipedia.orgresearchgate.net The reaction proceeds by the in situ formation of thiocyanogen, (SCN)₂, which then attacks the aromatic ring. The resulting intermediate undergoes cyclization to form the benzothiazole ring. This method has been applied to various substituted anilines to produce a range of 2-aminobenzothiazole derivatives. wikipedia.orgresearchgate.net For example, the cyclization of 3- and 2-alkoxy-4-aminobenzoate compounds using this procedure has been reported to yield the corresponding 4- or 5-alkoxy-substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates in moderate to good yields (35–95%). wikipedia.org

ReactantReagentsConditionsProductYieldReference
Methyl 4-aminobenzoateKSCN, Br₂, CH₃COOH10 °C to rt, 15 hMethyl 2-aminobenzo[d]thiazole-6-carboxylate55% wikipedia.orgresearchgate.net
3-Alkoxy-4-aminobenzoatesKSCN, Br₂, CH₃COOH10 °C to rt, 15 hMethyl 4-alkoxy-2-aminobenzo[d]thiazole-6-carboxylates35-95% wikipedia.org
2-Alkoxy-4-aminobenzoatesKSCN, Br₂, CH₃COOH10 °C to rt, 15 hMethyl 5-alkoxy-2-aminobenzo[d]thiazole-6-carboxylates35-95% wikipedia.org

Reactions Involving Thiourea (B124793) and Related Sulfur Donors

Thiourea and its derivatives are versatile reagents for the construction of the 2-aminobenzothiazole core. These reactions often proceed by the condensation of thiourea with a suitable precursor that contains both an amino group and a reactive site for cyclization on the benzene ring.

A metal-free approach for the synthesis of 2-aminobenzothiazoles involves the reaction of cyclohexanones with thioureas in the presence of catalytic iodine and molecular oxygen as the oxidant. nih.govnih.gov This reaction proceeds through enolization of the cyclohexanone, followed by α-iodination, nucleophilic substitution by thiourea, cyclization, and subsequent dehydrogenation to yield the aromatic benzothiazole ring. nih.gov While this method does not start from a simple aniline, it highlights the utility of thiourea in forming the 2-amino-substituted thiazole ring fused to a six-membered ring.

Another strategy involves the cyclization of N-arylthioureas. For example, substituted 2-aminobenzothiazoles can be prepared by the oxidative ring closure of an arylthiourea. scholarsresearchlibrary.com The synthesis of N-(5-methyl-BT-2-yl)thiourea from 5-methyl-2-aminobenzothiazole and ammonium thiocyanate has also been reported, with the resulting thiourea derivative serving as an intermediate for further transformations. nih.gov

ReactantsReagentsConditionsProductYieldReference
Cyclohexanones, ThioureasI₂ (cat.), O₂DMSO, 75 °C2-Aminobenzothiazolesup to 84% nih.gov
4-Substituted Anilines, KSCNBr₂, CH₃COOH-6-Substituted 2-aminobenzothiazoles- nih.gov
5-Methyl-2-aminobenzothiazole, NH₄SCN--N-(5-Methyl-BT-2-yl)thiourea- nih.gov

One-Pot Synthetic Methodologies for Benzo[d]thiazoles

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. Several one-pot methods have been developed for the synthesis of benzothiazole derivatives.

A facile and efficient one-pot synthesis of 2-aminothiazole (B372263) derivatives has been developed through the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide. researchgate.net This reaction proceeds via an α-bromination of the ketone followed by cyclization with the thiourea. researchgate.net Another scalable one-pot procedure allows for the production of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides. researchgate.net This method is notable for its use of readily available starting materials and its scalability, with the potential to produce large quantities of the desired product. researchgate.net

ReactantsReagentsConditionsProductYieldReference
Aromatic methyl ketones, ThioureasCuBr₂-4-Aryl-2-aminothiazoles68-90% researchgate.net
Bis-(2-nitrophenyl)-disulfidesNa₂SO₃, AcOH-2-Alkyl-substituted benzothiazoles78-90% researchgate.net

Metal-Catalyzed Synthetic Methods

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, often allowing for milder reaction conditions and greater functional group tolerance compared to classical methods. Palladium and copper are the most commonly employed metals in these transformations.

Palladium-Catalyzed Cyclization Processes

Palladium catalysts have been instrumental in the development of novel methods for C-H functionalization and C-S bond formation to construct the benzothiazole ring. A significant advancement is the palladium-catalyzed intramolecular oxidative C-H bond functionalization of N-arylthioureas to afford 2-aminobenzothiazoles.

More specifically, a catalytic system involving palladium and copper has been utilized for the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles. researchgate.netmdpi.comnih.gov This C-H functionalization/intramolecular C-S bond formation is achieved in the presence of air using palladium chloride (PdCl₂), copper iodide (CuI), and potassium iodide (KI) in a mixture of DMF and DMSO at 120 °C. researchgate.netmdpi.com This method allows for the synthesis of a wide array of substituted 2-cyanobenzothiazole derivatives with good regioselectivity and yields. researchgate.netmdpi.com

ReactantCatalyst/ReagentsConditionsProductYieldReference
N-ArylcyanothioformamidesPdCl₂, CuI, KIDMF/DMSO, 120 °C, 4 h2-Cyanobenzothiazoles41-71% researchgate.netmdpi.com
ThiobenzanilidesPd(II), Cu(I), Bu₄NBr-2-Substituted benzothiazolesHigh acs.org

Copper-Mediated Cyclization Reactions

Copper-catalyzed reactions provide an efficient and often more economical alternative to palladium-based systems for the synthesis of benzothiazoles. These methods can proceed through various mechanisms, including the coupling of o-haloanilines with sulfur sources or the cyclization of pre-functionalized substrates.

An efficient copper-catalyzed method for the synthesis of 2-aminobenzothiazoles has been developed from carbodiimides and sodium hydrosulfide. nih.gov The reaction proceeds in the presence of copper(II) trifluoromethanesulfonate (B1224126) via a tandem process to give the corresponding 2-aminobenzothiazole derivatives in good to excellent yields. nih.gov Another approach involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles to furnish 2-substituted benzothiazoles. scholarsresearchlibrary.com This method is catalyzed by copper(II) acetate (B1210297) in ethanol (B145695) and is applicable to a broad range of nitriles. scholarsresearchlibrary.com Furthermore, the synthesis of 2-halobenzothiazoles can be achieved through an ionic cascade insertion/cyclization of thia-functionalized arylisocyanides, which can then be converted to 2-aminobenzothiazoles in a one-pot reaction. organic-chemistry.org

A particularly relevant method for the introduction of the 2-cyano group is the Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of a 2-aminobenzothiazole to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgresearchgate.netnih.gov This approach has been successfully employed for the synthesis of 2-cyano-6-substituted benzothiazoles. researchgate.net

ReactantsCatalyst/ReagentsConditionsProductYieldReference
Carbodiimides, Sodium hydrosulfideCu(OTf)₂-2-AminobenzothiazolesGood to perfect nih.gov
2-Aminobenzenethiols, NitrilesCu(OAc)₂Ethanol, 70 °C2-Substituted benzothiazolesup to 86% scholarsresearchlibrary.com
2-AminobenzothiazolesNaNO₂, HBF₄ then CuCN-2-CyanobenzothiazolesHigh researchgate.net

Nucleophilic Substitution Strategies on Halogenated Precursors

Nucleophilic substitution reactions on halogenated benzothiazole precursors are a cornerstone for introducing the requisite amino and nitrile functionalities found in the target molecule, 4-Aminobenzo[d]thiazole-2-carbonitrile. These strategies can be divided into the introduction of the amino group and the installation of the nitrile group.

The introduction of an amino group onto the benzothiazole ring system can be achieved through Nucleophilic Aromatic Substitution (SNAr). A common strategy involves the use of a precursor with a good leaving group, such as a halogen, at the desired position. For example, the chlorine atom of 2-amino-4-chloro-5-nitro-benzothiazole can be replaced by reaction with various anilines in a solvent like DMF to yield N-substituted derivatives. rjptonline.org

Alternatively, an amino group can be installed by first introducing a nitro group, which is a strong electron-withdrawing group that activates the ring for nucleophilic attack, and then reducing it to an amine. This multi-step process involves the initial synthesis of a nitro-substituted benzothiazole, followed by protection of any existing amino groups, chemical reduction of the nitro group, and subsequent deprotection. nih.gov The kinetic analysis of SNAr reactions, such as those on 3,6-dichloro-1,2,4,5-tetrazine, confirms that the mechanism typically proceeds through an addition-elimination pathway, where the nucleophilic attack is the rate-determining step. researchgate.net

Several methods exist for installing a nitrile (cyano) group onto the benzothiazole scaffold, particularly at the 2-position. One direct and efficient approach is oxidative S-cyanation using a copper cyanide (CuCN) source. nih.gov This method facilitates the direct conversion of a sulfur-containing precursor to a 2-cyanobenzothiazole derivative.

An alternative strategy involves building the ring with the nitrile group already present in one of the precursors. The synthesis of 2-cyanomethyl-1,3-benzothiazol can be accomplished with high yield via a microwave-assisted reaction between 2-aminothiophenol (B119425) and malononitrile (B47326). mdpi.com This key intermediate, which contains the desired cyano functionality, can then undergo further reactions to build more complex structures, such as 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile. mdpi.com Cascade reactions involving 2-isocyanoaryl thioethers also provide a pathway to 2-substituted benzothiazoles, including those that can be converted to cyano-derivatives. organic-chemistry.org

Solid-Phase Synthesis Techniques for Benzothiazole Scaffolds

Solid-phase synthesis (SPS) is a powerful technique for rapidly generating libraries of compounds for drug discovery. nih.gov This methodology has been successfully adapted for the synthesis of 2-aminobenzothiazoles. A traceless, solid-supported protocol has been developed that begins with a carboxy-polystyrene resin. nih.gov The resin is converted to a resin-bound acyl-isothiocyanate, which then reacts with a variety of anilines to form N-acyl, N'-phenyl-thioureas. nih.gov Subsequent cyclization of these thiourea intermediates on the solid support generates the 2-aminobenzothiazole scaffold, which can be further modified before being cleaved from the resin. nih.gov

Another solid-phase approach utilizes Meldrum's acid attached to a resin support. researchgate.net The resin-bound cyclic malonic ester reacts with an aryl isothiocyanate, followed by treatment with bromine, and finally cleavage from the resin to yield the desired benzothiazole products. researchgate.net The use of SPS simplifies purification and allows for the automated or semi-automated production of a diverse range of benzothiazole derivatives, which is a significant advantage over many traditional solution-phase methods that can be hampered by complex product mixtures and high temperatures. mdpi.com

Table 2: Comparison of Solid-Phase Synthesis Methods for Benzothiazoles

Resin/Support Key Reagents Key Intermediate Reference
Carboxy-polystyrene Acyl-isothiocyanate, Anilines Resin-bound N-acyl, N'-phenyl-thiourea nih.gov

Multicomponent Reaction (MCR) Strategies Involving 2-Aminobenzothiazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by improving atom economy and reducing waste. globalresearchonline.net 2-Aminobenzothiazole is a versatile building block frequently used in MCRs to construct fused heterocyclic systems. researchgate.netrsc.org

A prominent example is the synthesis of pyrimido[2,1-b] mdpi.comresearchgate.netbenzothiazole derivatives. This is achieved through a three-component reaction of a 2-aminobenzothiazole, a substituted aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate. globalresearchonline.net These reactions can be catalyzed by various agents and can be performed under both conventional heating and microwave irradiation. globalresearchonline.netrsc.org

Another MCR involves the reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles, catalyzed by P₂O₅ on SiO₂, to produce 3-aminoimidazo2,1-bbenzothiazoles. nih.gov The versatility of MCRs allows for the rapid generation of structurally diverse libraries of compounds from simple starting materials, making it a valuable tool in medicinal chemistry. researchgate.netrsc.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a key technology for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. globalresearchonline.netijpbs.com This technique has been widely applied to the synthesis of benzothiazole derivatives.

The one-pot synthesis of benzothiazole libraries can be achieved through a PIFA-promoted cyclocondensation of 2-aminothiophenols with various aldehydes under microwave irradiation. ias.ac.in Similarly, MCRs for synthesizing pyrimido[2,1-b] mdpi.comresearchgate.netbenzothiazole derivatives show significantly improved yields and reduced reaction times when conducted in a microwave reactor. globalresearchonline.net

Microwave energy has also been successfully used for individual reaction steps in multi-step syntheses. For instance, the synthesis of 2-cyanomethyl-1,3-benzothiazol from 2-aminothiophenol and malononitrile is highly efficient under microwave irradiation, yielding the product in just 10 minutes. mdpi.com The synthesis of imine derivatives from an aldehyde-functionalized benzothiazole and various primary aromatic amines is another process that benefits greatly from microwave assistance. uokerbala.edu.iq The combination of MCRs with microwave irradiation represents a particularly green and efficient approach for the synthesis of complex heterocyclic compounds. globalresearchonline.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-Aminobenzothiazole
Ruthenium
Nickel
Zinc
N-arylthioureas
AlFe₂O₄–MWCNT–TEA–Ni(II)
4-amino-3-mercaptobenzoic acid
2-amino-4-chloro-5-nitro-benzothiazole
3,6-dichloro-1,2,4,5-tetrazine
Copper cyanide (CuCN)
2-cyanomethyl-1,3-benzothiazol
2-aminothiophenol
Malononitrile
2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile
2-isocyanoaryl thioethers
Acyl-isothiocyanate
Meldrum's acid
Aryl isothiocyanate
Bromine
Pyrimido[2,1-b] mdpi.comresearchgate.netbenzothiazole
Ethyl cyanoacetate
Indole-3-carbaldehyde
P₂O₅ on SiO₂
3-aminoimidazo2,1-bbenzothiazoles

Green Chemistry Aspects in the Synthesis of Benzothiazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact and enhance sustainability. rsc.org This involves the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems to reduce waste, energy consumption, and the use of hazardous materials. rsc.orgmdpi.com

Traditional methods for synthesizing benzothiazoles often rely on harsh conditions, toxic solvents, and stoichiometric amounts of reagents, leading to significant environmental concerns. rsc.org In contrast, green chemistry approaches aim to develop cleaner, safer, and more efficient synthetic protocols. Key areas of focus in the green synthesis of benzothiazole derivatives include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly catalysts, and the substitution of conventional organic solvents with greener alternatives such as water and ethanol. rsc.orgmdpi.comkjscollege.com

Alternative Energy Sources: Microwave and Ultrasound

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. semanticscholar.orgjusst.org In the context of benzothiazole synthesis, microwave irradiation has been successfully employed to accelerate reactions and improve efficiency. For instance, the synthesis of 2-aminobenzothiazole derivatives has been achieved with high yields in short reaction times under microwave conditions. semanticscholar.orgresearchgate.net One study reported the CuI-catalyzed synthesis of a range of 2-aminobenzothiazoles in ethanol under microwave heating at 130 °C for 30 minutes, with yields ranging from 27–89%. researchgate.net This method is notable for being free of ligands and bases. researchgate.net Another example is the microwave-assisted synthesis of novel thiazolyl-pyridazinediones using a naturally occurring chitosan (B1678972) as a basic biocatalyst, which resulted in high yields and short reaction times. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. kjscollege.comnih.gov This method has been applied to the synthesis of 2-substituted benzothiazoles, offering advantages such as faster reaction rates, mild reaction conditions, and excellent yields. kjscollege.com A notable example is the ultrasound-assisted condensation of 2-aminothiophenol with various aldehydes under solvent-free conditions, catalyzed by sulfated tungstate, to produce 2-substituted benzothiazoles in excellent yields. kjscollege.com This protocol highlights the benefits of sonochemistry in creating environmentally benign and cost-effective synthetic processes. kjscollege.com The use of ultrasound has also been shown to improve the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a benzothiazole nucleus, with significant reductions in reaction times and higher yields compared to conventional methods. nih.gov

The following table summarizes the impact of microwave and ultrasound irradiation on the synthesis of benzothiazole derivatives based on reported research findings.

Energy SourceCatalyst/ConditionsSubstratesProduct TypeReaction TimeYieldReference
Microwave5 mol% CuI in ethanol, 130 °C2-Bromophenyl isothiocyanate and various amines2-Aminobenzothiazoles30 minutes27-89% researchgate.net
MicrowaveChitosan, Ethanol, 150 °CMaleic anhydride (B1165640), thiosemicarbazide, hydrazonoyl halidesThiazolyl-pyridazinediones4-8 minutesHigh nih.gov
UltrasoundSulfated tungstate, solvent-free2-Aminothiophenol and various aldehydes2-Substituted benzothiazolesNot specifiedExcellent kjscollege.com
UltrasoundCuSO₄·5H₂O/sodium ascorbate, t-BuOH/H₂ON-(benzo[d]thiazol-2-yl)-2-azidoacetamides and terminal alkynes1,2,3-Triazoles with benzothiazole3-6 hoursComparable to conventional nih.gov

Green Catalysts and Solvents

The development of green catalytic systems is a cornerstone of sustainable chemistry. For the synthesis of benzothiazole derivatives, a variety of efficient and often recyclable catalysts have been explored. These include:

Metal-based catalysts: Iron(III) chloride (FeCl₃) and copper(I) iodide (CuI) have been used to catalyze the synthesis of 2-aminobenzothiazoles in environmentally friendly solvents like water and ethanol. researchgate.netresearchgate.netrsc.org An Fe(III)-catalyzed methodology in water was established for the synthesis of 2-aminobenzothiazole derivatives from 2-bromophenyl isothiocyanate and a range of amines, with the catalyst being recyclable up to five times. researchgate.net

Non-metal catalysts: Iodine has been employed as a metal-free catalyst for the synthesis of 2-aminobenzothiazoles, using oxygen as the oxidant and producing water as the only byproduct. organic-chemistry.org This approach avoids the use of expensive and hazardous transition-metal catalysts. organic-chemistry.org Silica sulfuric acid has also been utilized as an environmentally friendly and reusable catalyst for the one-pot synthesis of 2-substituted benzothiazoles in absolute methanol (B129727) at room temperature, offering good to excellent yields and short reaction times. researchgate.net

Biocatalysts: Enzymes and whole-cell systems are gaining attention as sustainable catalysts. For example, Vitreoscilla hemoglobin containing a cobalt porphyrin cofactor has been shown to catalyze the oxidative cyclization to form 2-aminobenzothiazoles in water under aerobic conditions with high yields and catalytic turnovers. rsc.org

The choice of solvent is another critical factor in green synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. orgchemres.org Several synthetic routes for benzothiazole derivatives have been successfully developed in aqueous media. researchgate.netrsc.orgorgchemres.orgrsc.org Ethanol is another greener alternative to hazardous chlorinated solvents and has been used in the microwave-assisted synthesis of 2-aminobenzothiazoles. researchgate.net

The table below provides examples of green catalysts and solvents used in the synthesis of benzothiazole derivatives.

CatalystSolventSubstratesProduct TypeKey AdvantagesReference
Fe(III) chlorideWater2-Bromophenyl isothiocyanate and amines2-AminobenzothiazolesRecyclable catalyst, green solvent researchgate.net
Cu(I) iodideEthanol2-Bromophenyl isothiocyanate and amines2-AminobenzothiazolesLigand-free, short reaction time (microwave) researchgate.net
IodineChlorobenzeneIsothiocyanatobenzenes and amines2-AminobenzothiazolesMetal-free, uses oxygen as oxidant organic-chemistry.org
Silica sulfuric acidMethanolAromatic aldehydes and o-aminothiophenol2-Substituted benzothiazolesReusable catalyst, mild conditions researchgate.net
Vitreoscilla hemoglobinWatero-phenylenediamines/2-aminothiophenols2-Aminobenzoxazoles/2-AminobenzothiazolesBiocatalyst, aqueous medium rsc.org

While direct green synthetic routes for This compound are not extensively documented in the reviewed literature, the principles and methodologies described for related benzothiazole derivatives offer a clear roadmap for developing such processes. A plausible green strategy for the synthesis of this compound could involve the reaction of a suitably substituted 2,5-diaminobenzenethiol (B3053078) with a cyanating agent under green conditions. This could potentially be achieved using a recyclable catalyst in an aqueous or ethanolic medium, possibly enhanced by microwave or ultrasound irradiation to improve efficiency and reduce reaction times. Further research in this specific area is warranted to develop dedicated green synthetic protocols.

Reactivity of the Amino Group at Position 4

The primary amino group attached to the benzene portion of the benzothiazole ring is a key site for a variety of chemical modifications. Its reactivity is characteristic of an aromatic amine, enabling transformations such as acylation, alkylation, and condensation, which are fundamental for building molecular complexity.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group at position 4 allows it to readily react with various electrophilic acylating and alkylating agents. These reactions are crucial for introducing a wide array of functional groups and for synthesizing amide and amine derivatives.

Acylation: The amino group can be acylated using common acetylating agents like acetyl chloride or acetic anhydride. umpr.ac.id For instance, N-acetylation of related 2-aminobenzothiazoles has been successfully achieved by refluxing with acetic acid, providing an alternative to more moisture-sensitive reagents. umpr.ac.idsemanticscholar.org More complex amides can be formed using substituted acyl chlorides or anhydrides. A common procedure involves reacting the aminobenzothiazole with an acyl chloride in an appropriate solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov Studies on analogous 2-aminobenzothiazoles show that reactions with chloroacetyl chloride or anhydrides like succinic and phthalic anhydride proceed efficiently to yield the corresponding N-acylated products. nih.govresearchgate.net These reactions typically result in the formation of stable amide bonds. researchgate.net

Alkylation: While direct N-alkylation of the amino group can be more challenging to control than acylation, it is a viable synthetic route. For related N,4-diaryl-1,3-thiazole-2-amines, N-alkylation has been performed using methyl iodide in an anhydrous solvent like DMF. nih.gov However, in some cases, acylation followed by reduction is a more common strategy to obtain N-alkylated products. It has been noted in the study of similar 2-aminobenzothiazoles that the primary amino group can be alkylated by highly reactive halides. nih.gov

Table 1: Representative Acylation and Alkylation Reactions of the Amino Group

Reaction TypeReagent(s)Product TypeReference(s)
AcetylationAcetic AcidN-acetyl derivative umpr.ac.idsemanticscholar.org
AcetylationAcetic AnhydrideN-acetyl derivative nih.govnih.gov
AcylationChloroacetyl ChlorideN-(chloroacetyl) derivative nih.govresearchgate.net
AcylationPhthalic AnhydridePhthalamic acid derivative researchgate.net
AlkylationMethyl IodideN-methyl derivative nih.gov

Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of heterocyclic chemistry, providing a gateway to more complex molecular architectures.

In a typical procedure, the aminobenzothiazole is reacted with an aldehyde, for example, m-nitrobenzaldehyde, in a solvent like absolute ethanol. researchgate.net The reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine. researchgate.netmdpi.com The stability of the resulting Schiff base can vary depending on the specific reactants and conditions used. These imine intermediates can be isolated or used in situ for subsequent transformations, such as cyclization or reduction. researchgate.net

Table 2: Example of a Condensation Reaction

ReactantConditionsProductReference(s)
Aromatic Aldehyde (e.g., m-nitrobenzaldehyde)Absolute Ethanol, RefluxSchiff Base (Imine) researchgate.net

Reactivity of the Nitrile Group at Position 2

The nitrile (cyano) group at position 2 is an electron-withdrawing group that significantly influences the electronic properties of the benzothiazole ring system. It is also a versatile functional handle that can be converted into several other important chemical moieties, including amides, carboxylic acids, and amines.

Hydrolysis and Amidation Reactions

The carbon-nitrogen triple bond of the nitrile group can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide.

Complete Hydrolysis: Strong acidic or basic conditions typically lead to the complete hydrolysis of the nitrile group to a carboxylic acid (benzo[d]thiazole-2-carboxylic acid derivative). This process involves the initial formation of an amide intermediate, which is then further hydrolyzed.

Partial Hydrolysis (Amidation): Partial hydrolysis to form the corresponding amide (4-aminobenzo[d]thiazole-2-carboxamide) can often be achieved under more controlled conditions. For example, treating a nitrile with concentrated sulfuric acid or using certain metal catalysts can favor the formation of the amide. Research on related heterocyclic compounds has shown that the hydrolysis of a cyano group can lead to the formation of an amide. nih.gov

Reduction to Amines

The nitrile group is readily reduced to a primary amine, a transformation of significant synthetic value as it introduces a basic aminomethyl group. This conversion adds a flexible linker to the rigid benzothiazole core.

Two primary methods are employed for this reduction:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This process is often considered a "green" method and is used industrially. youtube.com

Chemical Reduction: A powerful reducing agent, most commonly Lithium Aluminium Hydride (LiAlH₄), is used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukyoutube.com The reaction is typically followed by an acidic workup to yield the primary amine, 2-(aminomethyl)benzo[d]thiazol-4-amine. chemguide.co.uk While highly effective, LiAlH₄ is an expensive and pyrophoric reagent requiring careful handling. youtube.com Other hydride reagents like diisopropylaminoborane (B2863991) have also been shown to reduce a wide variety of nitriles to primary amines. organic-chemistry.org

Table 3: Common Methods for Nitrile Reduction

MethodReagent(s)ProductReference(s)
Catalytic HydrogenationH₂, Pd/Pt/Ni catalystPrimary Amine chemguide.co.ukyoutube.com
Chemical Reduction1. LiAlH₄ in ether2. Acid workupPrimary Amine chemguide.co.ukyoutube.com
Chemical ReductionDiisopropylaminoboranePrimary Amine organic-chemistry.org

Transformation to Imidates and Related Derivatives

The nitrile group can be converted into imidates, which are valuable intermediates for synthesizing other functionalities. The most common method for this transformation is the Pinner reaction.

In the Pinner reaction, the nitrile is treated with an alcohol (e.g., ethanol) and a strong acid catalyst, typically anhydrous hydrogen chloride (HCl). The reaction proceeds through the nucleophilic attack of the alcohol on the protonated nitrile, forming an imidate salt, often called a Pinner salt (e.g., ethyl 4-aminobenzo[d]thiazole-2-carboximidate hydrochloride). These imidate salts are stable, often crystalline solids that can be isolated. Subsequent treatment of the imidate with a base can liberate the free imidate, or hydrolysis can convert it to an ester.

Electrophilic Aromatic Substitution on the Benzothiazole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The regiochemical outcome of such reactions on the this compound backbone is dictated by the combined electronic effects of the activating amino group and the deactivating nature of the fused thiazole ring system.

The amino group at the C4 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7, respectively). Conversely, the benzothiazole core itself is generally considered an electron-poor system, which can be resistant to electrophilic attack, often requiring harsh conditions. diva-portal.org The interplay between the activating -NH₂ group and the deactivating heterocyclic system governs the reactivity and selectivity. For instance, in the nitration of benzene derivatives, an amino group strongly favors substitution, whereas a nitro group deactivates the ring. masterorganicchemistry.comyoutube.com

Studies on related aminobenzothiazoles confirm these principles. For example, the bromination of various aminobenzothiazoles has been investigated, demonstrating that the position of substitution is controlled by the activating amino group. rsc.org In the case of 4-aminobenzothiazole, electrophilic attack is anticipated to occur preferentially at the C5 and C7 positions, which are ortho and para to the strongly activating amino substituent. The presence of the electron-withdrawing nitrile group at C2 further deactivates the thiazole part of the ring system but its effect on the benzene ring is less direct.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Aminobenzothiazole Core
ReactionReagentsPredicted Major Product(s)Rationale
Nitration HNO₃, H₂SO₄4-Amino-5-nitrobenzo[d]thiazole-2-carbonitrile & 4-Amino-7-nitrobenzo[d]thiazole-2-carbonitrileThe -NH₂ group is a strong ortho, para-director, activating the C5 and C7 positions for electrophilic attack by the nitronium ion (NO₂⁺). masterorganicchemistry.com
Bromination Br₂, FeBr₃4-Amino-5-bromobenzo[d]thiazole-2-carbonitrile & 4-Amino-7-bromobenzo[d]thiazole-2-carbonitrileThe amino group activates the ring for halogenation at the positions ortho and para to it. rsc.org
Sulfonation Fuming H₂SO₄4-Amino-5-(sulfonic acid)benzo[d]thiazole-2-carbonitrile & 4-Amino-7-(sulfonic acid)benzo[d]thiazole-2-carbonitrileThe reaction introduces a sulfonic acid group, directed by the activating -NH₂ group. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions typically require prior functionalization (e.g., halogenation) to introduce a suitable handle for coupling, or they can proceed via direct C-H activation.

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized substrates. Palladium, ruthenium, and copper catalysts have been successfully employed for the C-H arylation of benzothiazole and its derivatives. thieme-connect.commdpi.comrsc.orgacs.org

Research has shown that the benzothiazole moiety itself can act as an innate directing group for C-H arylation. In studies on 2-arylbenzothiazoles, palladium and ruthenium catalysts have been used to functionalize the C-H bond at the ortho position of the 2-aryl ring, demonstrating high site selectivity. thieme-connect.com Other studies have achieved regioselective C-H arylation directly on the benzothiazole core. For example, a phosphine-free palladium chloride system has been reported to catalyze the direct arylation of benzothiazole derivatives specifically at the C7 position. acs.org The C2 position is also a common site for direct functionalization. A palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and thiophenes has been developed to create 2,2'-linked bi-heterocycles. rsc.orgresearchgate.net

While specific C-H alkenylation studies on the 4-aminobenzothiazole core are not widely reported, methods developed for other heterocycles provide a blueprint. Noble-metal-free photocatalysts have been used for the regulable cross-coupling of alcohols as alkylating reagents to functionalize benzothiazoles. rsc.org These precedents suggest that direct C-H arylation or alkenylation of this compound could be a viable, though challenging, route for derivatization, likely targeting the C7 or C2 positions depending on the catalytic system employed.

Table 2: Examples of Catalytic Systems for C-H Functionalization of the Benzothiazole Ring
Reaction TypeCatalyst SystemPosition FunctionalizedCoupling PartnerReference
C-H Arylation Pd(OAc)₂ / Ag₂CO₃ / PivOHC2Thiophenes/Thiazoles rsc.org
C-H Arylation PdCl₂ / PivOKC7Aryl Halides acs.org
C-H Arylation Pd@ChitosanC2Aryl Iodides/Bromides mdpi.com
C-H Arylation Pd(OAc)₂ / N,N-dimethylacetamideOrtho-position of 2-aryl groupIodoarenes thieme-connect.com
C-H/C-H Coupling Cu(OAc)₂·H₂O / Ag₂CO₃C2Thiazoles/Polyfluoroarenes acs.org

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming C-C bonds, typically coupling an organoboron species with an organic halide or triflate in the presence of a palladium catalyst. researchgate.netlibretexts.org To apply this reaction to this compound, a halogenated derivative, such as 7-bromo-4-aminobenzo[d]thiazole-2-carbonitrile, would first be synthesized.

Studies on related structures provide extensive data on suitable reaction conditions. The Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids has been shown to proceed in moderate to excellent yields using a palladium(0) catalyst. nih.gov Similarly, the coupling of 2-(4-bromophenyl)benzothiazole (B34361) with phenylboronic acid derivatives has been successfully achieved. niscpr.res.inresearchgate.net The development of a ligand-free Suzuki-Miyaura coupling method for sterically hindered 2'-bromo-2-aryl benzothiazoles highlights the role of the benzothiazole nitrogen in coordinating the palladium catalyst, facilitating the reaction. nih.gov This suggests that the nitrogen atom in the thiazole ring of the target molecule could similarly participate in the catalytic cycle. The choice of catalyst, base, and solvent is crucial and often optimized for specific substrates. nih.gov

Table 3: Conditions for Suzuki Cross-Coupling on Bromobenzothiazole Derivatives
SubstrateArylboronic Acid/EsterCatalystBaseSolventYield (%)Reference
2-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O75 nih.gov
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DMF64 nih.gov
2-Amino-6-bromobenzothiazole4-Acetylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O71 nih.gov
2-(4-Bromophenyl)benzothiazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O95 researchgate.net
2-(4-Bromophenyl)benzothiazole4-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O88 researchgate.net

Derivatization of Other Functional Groups (e.g., Hydroxyl, Carboxyl) on Substituted Benzothiazoles

While the core molecule is this compound, its derivatives bearing hydroxyl or carboxyl groups open up further avenues for chemical modification. Research into the synthesis and derivatization of such multifunctional benzothiazoles provides valuable insights.

A synthetic pathway has been developed for methyl 2-amino-4-hydroxy- and 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylates. acs.orgnih.gov A key challenge in the chemistry of these molecules is the selective functionalization of one group in the presence of others. For example, the hydroxyl group can be selectively alkylated (via Williamson ether synthesis) in the presence of an unprotected 2-amino group by careful choice of reaction conditions. acs.orgnih.gov The use of protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group for the hydroxyl function, allows for controlled, stepwise reactions on the molecule. nih.gov

The carboxyl group, typically present as a methyl ester in these synthetic intermediates, can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then undergo standard transformations, such as conversion to amides or other esters. For instance, 2-aminobenzothiazole derivatives with a carboxylic acid moiety have been reacted with o-phenylenediamine (B120857) to form imidazole-containing heterocyclic systems. researchgate.net This demonstrates the utility of the carboxyl group as a handle for constructing more complex molecular architectures.

Table 4: Derivatization Reactions on Functionalized 2-Aminobenzothiazoles
Starting MaterialFunctional Group TargetedReagents & ConditionsProduct TypeReference
Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylateHydroxyl (-OH)Iodomethane, K₂CO₃, DMF5-Methoxy derivative acs.org
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylateHydroxyl (-OH)Ethyl bromoacetate, K₂CO₃, DMF4-O-alkylated ester nih.gov
2-AminobenzothiazoleAmino (-NH₂)Succinic anhydride, dry benzeneCarboxylic acid derivative researchgate.net
2-Aminobenzothiazole-carboxylic acidCarboxyl (-COOH) & Amino (-NH₂)o-PhenylenediamineFused imidazole (B134444) ring researchgate.net
2-AminothiophenolThiol (-SH) & Amino (-NH₂)Aromatic carboxylic acids, CH₃SO₃H/SiO₂2-Substituted benzothiazole mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Aminobenzo D Thiazole 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H and ¹³C NMR Analysis for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum for 4-Aminobenzo[d]thiazole-2-carbonitrile would reveal the number of different proton environments and their neighboring protons. The spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring and the two protons of the amino group. The aromatic protons would appear as complex multiplets or distinct doublets and triplets, depending on the solvent and resolution, typically in the range of δ 7.0-8.0 ppm. The protons of the amino (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique electronic environments. The carbon atom of the nitrile group (C≡N) typically appears in the δ 115-120 ppm range. mdpi.com The seven carbons of the aminobenzothiazole ring system would have chemical shifts spread across the aromatic region (δ 110-160 ppm), with carbons directly attached to heteroatoms (N, S) showing characteristic shifts. nih.govorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.

Atom TypePredicted Chemical Shift (ppm)Notes
Aromatic C-Hδ 7.0 - 8.0Three distinct signals with coupling patterns (doublets, triplets).
Amino N-Hδ 4.0 - 6.0 (variable)Typically a broad singlet.
Nitrile C≡Nδ 115 - 120Quaternary carbon, typically a weak signal.
Aromatic Cδ 110 - 160Multiple signals for the benzothiazole (B30560) ring carbons.

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HMQC, COSY) for Connectivity Elucidation

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. It would be essential for assigning the specific positions of the three protons on the aromatic ring by identifying their neighbor relationships.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would unequivocally link each aromatic proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Nitrile, Amino)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by characteristic absorptions of its nitrile and amino groups.

The primary amino (-NH₂) group would show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching. The C≡N stretch of the nitrile group is a sharp, intense band typically found in the 2220-2260 cm⁻¹ region. mdpi.com Other significant peaks would include C=N stretching of the thiazole (B1198619) ring (around 1640 cm⁻¹) and aromatic C=C stretching vibrations (1450-1600 cm⁻¹). researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500
Nitrile (-C≡N)C≡N Stretch2220 - 2260
Thiazole RingC=N Stretch~1640
Benzene RingC=C Stretch1450 - 1600

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula of this compound is C₈H₅N₃S, giving it a molecular weight of approximately 175.21 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z ≈ 175. The fragmentation pattern would provide evidence for the structure. Common fragmentation pathways for related aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. sapub.orglibretexts.org Likely fragmentation for this compound would include:

Loss of HCN (27 u) from the nitrile group.

Cleavage of the thiazole ring, potentially leading to fragments corresponding to the aminobenzene or thiazole nitrile portions of the molecule. raco.catresearchgate.net

The presence of sulfur would also be indicated by a characteristic M+2 isotopic peak with an abundance of about 4-5% relative to the molecular ion peak.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers an unambiguous determination of the solid-state structure. This technique can precisely map the three-dimensional arrangement of atoms in a crystal lattice.

A successful crystallographic analysis of this compound would yield precise data on:

Bond lengths and angles: Confirming the geometry of the fused benzothiazole ring system and the nitrile group.

Intermolecular interactions: Identifying how the molecules pack in the crystal. This would likely reveal hydrogen bonding between the amino group of one molecule and the nitrogen atoms of the thiazole or nitrile groups of neighboring molecules, which dictates the supramolecular architecture. nih.gov

Currently, no published crystal structure for this compound is available in the searched databases.

Computational and Theoretical Investigations of 4 Aminobenzo D Thiazole 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of 4-Aminobenzo[d]thiazole-2-carbonitrile. These computational methods provide insights into the molecule's electronic structure, which governs its reactivity and spectroscopic behavior.

Electronic Structure and Reactivity: DFT studies on benzothiazole (B30560) derivatives often focus on the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com For instance, in studies of related benzothiazole derivatives, the introduction of electron-withdrawing or electron-donating groups has been shown to modulate this energy gap, thereby fine-tuning the molecule's reactivity. mdpi.com

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MESP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species, including biological macromolecules.

Spectroscopic Properties: Quantum chemical calculations are also employed to predict spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). researchgate.net By calculating these properties and comparing them with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational and electronic transitions. For example, the calculated vibrational frequencies can be assigned to specific bond stretches, bends, and torsions within the molecule.

Table 1: Key Parameters from Quantum Chemical Calculations for Benzothiazole Derivatives

ParameterSignificanceTypical Method of Calculation
HOMO EnergyRelates to the ability to donate an electron.DFT (e.g., B3LYP functional)
LUMO EnergyRelates to the ability to accept an electron.DFT (e.g., B3LYP functional)
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability. mdpi.comDFT (e.g., B3LYP functional)
Molecular Electrostatic Potential (MESP)Predicts sites for electrophilic and nucleophilic attack.DFT
Vibrational FrequenciesCorrelates with experimental IR and Raman spectra for structural confirmation. researchgate.netDFT
UV-Vis Absorption MaximaPredicts electronic transitions and color.Time-Dependent DFT (TD-DFT)

This table is illustrative and based on general findings for benzothiazole derivatives.

Molecular Docking Studies on Enzyme Active Sites and Receptor Binding Pockets

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this method is crucial for identifying potential biological targets and understanding the molecular basis of its activity.

The process involves computationally placing the 3D structure of the benzothiazole derivative into the binding site of a protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These studies have been widely applied to various benzothiazole compounds to explore their potential as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2) and dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com

Key interactions that are often analyzed in docking studies include:

Hydrogen Bonds: The amino group and the nitrogen atom in the thiazole (B1198619) ring of this compound are potential hydrogen bond donors and acceptors, respectively. These interactions are critical for anchoring the ligand within the binding pocket.

Hydrophobic Interactions: The benzene (B151609) ring of the benzothiazole scaffold can engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

Pi-Pi Stacking: The aromatic nature of the benzothiazole ring system allows for potential pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Table 2: Illustrative Molecular Docking Results for Benzothiazole Derivatives with Various Protein Targets

Protein TargetKey Interacting Residues (Example)Type of InteractionReference
Cyclin-Dependent Kinase 2 (CDK2)Leu83, Phe80Hydrogen bonds, Hydrophobic interactions nih.gov
Dihydropteroate Synthase (DHPS)Ser222, Arg257Hydrogen bonds, Pi-sulfur interactions mdpi.com
Penicillin-Binding Protein 4 (PBP4)ASN 308, SER 303Hydrogen bonds, Carbon-hydrogen bonds

This table provides examples from studies on related benzothiazole compounds to illustrate the types of interactions and targets investigated.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. youtube.com

For this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Analyze the persistence of key interactions, such as hydrogen bonds, over the simulation time.

Investigate the role of water molecules in mediating the interaction between the ligand and the protein.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

Studies on related thiazole derivatives have shown that MD simulations can reveal subtle but important dynamic behaviors that are not apparent from static models. researchgate.netnih.gov For example, a simulation might show that a particular hydrogen bond is transient, while another remains stable throughout the simulation, highlighting its importance for binding.

Structure-Based Design Principles Applied to Benzothiazole Scaffolds

Structure-based drug design (SBDD) is a powerful approach that utilizes the 3D structural information of a biological target to design and optimize ligands. nih.gov The benzothiazole scaffold has been a subject of SBDD efforts to develop potent and selective inhibitors for various therapeutic targets. nih.govadvion.com

The SBDD process for benzothiazole derivatives typically involves:

Target Identification and Validation: Identifying a protein target that plays a key role in a disease.

Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy.

Lead Identification: Identifying initial hit compounds, such as this compound, through screening or computational methods.

Lead Optimization: Using the structural information of the target's binding site to modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This can involve adding or modifying functional groups to enhance interactions with specific amino acid residues.

For instance, the amino group at the 2-position and the nitrile group at the 2-position of the benzothiazole ring can be chemically modified to create derivatives with improved binding characteristics based on the topology and chemical environment of the target's active site. acs.org

Conformational Analysis and Energy Minimization Studies

The 3D conformation of a molecule is critical for its biological activity, as it determines how well it can fit into the binding site of a target protein. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms.

Computational methods are used to explore the potential energy surface of the molecule and identify low-energy conformers. This is often achieved through systematic or random searches of the conformational space, followed by energy minimization of the resulting structures. Energy minimization is a computational process that adjusts the geometry of a molecule to find an arrangement with the lowest potential energy, representing a stable conformation. ethz.ch

Studies on related heterocyclic compounds have demonstrated that even small changes in conformation can significantly impact biological activity. ethz.ch Therefore, understanding the preferred conformations of this compound is essential for rational drug design and for interpreting the results of molecular docking and other computational studies.

Mechanistic Insights into Biological Activities of 4 Aminobenzo D Thiazole 2 Carbonitrile Derivatives in Vitro Studies

Enzyme Inhibition Studies

Derivatives of the 4-Aminobenzo[d]thiazole-2-carbonitrile scaffold have been identified as potent inhibitors of several classes of enzymes, which are critical for the survival and proliferation of pathogens and for the progression of various diseases. The following sections detail the mechanistic insights gained from in vitro enzyme inhibition assays.

DNA Gyrase Inhibition Mechanisms

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate the topological state of DNA during replication, making them validated targets for antibacterial drugs. nih.gov These enzymes are heterotetrameric, with DNA gyrase composed of GyrA and GyrB subunits, and topoisomerase IV composed of ParC and ParE subunits. nih.gov Many inhibitors, including derivatives of the benzothiazole (B30560) scaffold, target the ATP-binding site located on the GyrB and ParE subunits, functioning as ATP-competitive inhibitors. nih.gov

Research into 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives has led to the development of compounds with improved, nanomolar inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. This optimization has translated into significant antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VISA (vancomycin-intermediate Staphylococcus aureus). The inhibitory action disrupts DNA supercoiling and decatenation processes, ultimately leading to bacterial cell death. Some compounds have been shown to be dual inhibitors, targeting both DNA gyrase and topoisomerase IV, which can be advantageous in slowing the development of bacterial resistance. nih.gov

Compound Derivative ClassTarget EnzymeIC50 (µM)Target OrganismReference
Benzothiazole-based compound 7aDNA GyraseLow micromolarS. aureus nih.gov
Benzothiazole-based compound 7aTopoisomerase IVLow micromolarS. aureus nih.gov
Benzothiazole-based compound 4bDNA GyraseLow micromolarS. aureus nih.gov
Benzothiazole-based compound 4bTopoisomerase IVLow micromolarS. aureus nih.gov

Cytochrome P450 Enzyme Interaction and Metabolism Studies

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases crucial for the metabolism of a vast array of xenobiotics, including therapeutic drugs. ijbpas.com Inhibition of these enzymes can lead to significant drug-drug interactions. In vitro studies using human liver microsomes are standard for assessing the inhibitory potential of new chemical entities against key CYP isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. bioivt.com

Fluorinated 2-(4-aminophenyl) benzothiazole derivatives have been shown to inhibit Cytochrome P-450, demonstrating the potential for this class of compounds to interact with drug metabolism pathways. ijbpas.com In silico and in vitro evaluations of newer benzothiazole hybrids have further explored these interactions. For instance, predictive models suggest that certain derivatives are non-inhibitors of CYP3A4, a major enzyme in drug metabolism, which is a favorable characteristic for drug development. nih.gov The mechanism of inhibition can be reversible (competitive, non-competitive, or mixed-type) or irreversible, and determining this is key to predicting the clinical significance of the interaction. nih.gov

Compound DerivativeTarget EnzymeInhibition PotentialMethodReference
Fluorinated 2-(4-aminophenyl) benzothiazolesCytochrome P-450InhibitorIn Vitro Assay (MCF-7 cells) ijbpas.com
Benzothiazole Hybrid 4aCYP3A4Non-inhibitorIn Silico Prediction nih.gov
Benzothiazole Hybrid 4eCYP3A4Non-inhibitorIn Silico Prediction nih.gov
Benzothiazole Hybrid 8aCYP3A4Non-inhibitorIn Silico Prediction nih.gov

Kinase Inhibition Mechanisms (e.g., DYRK1A, GSK3α/β)

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen (B147801) Synthase Kinase 3 (GSK3α/β) are key enzymes in cellular signaling pathways that regulate cell proliferation and survival. Over-activity of DYRK1A has been implicated in neurodegenerative diseases, while both kinases are involved in the regulation of pancreatic β-cell mass.

Certain aminopyrazine derivatives containing the benzothiazole scaffold have been identified as potent inhibitors of both DYRK1A and GSK3β. The inhibition of DYRK1A is thought to contribute to β-cell proliferation by attenuating the phosphorylation of the nuclear factor of activated T cells (NFAT). In vitro studies have shown that dual inhibition of both DYRK1A and GSK3β can produce a synergistic effect, leading to more robust proliferation of primary human β-cells compared to the inhibition of DYRK1A alone. This suggests that compounds based on the 4-aminobenzothiazole structure could modulate complex signaling networks by targeting multiple kinases simultaneously.

Compound ClassTarget KinaseEffectReference
Aminopyrazine DerivativesDYRK1AInhibition
Aminopyrazine DerivativesGSK3βInhibition

Sulfotransferase (SULT) Substrate Interaction Mechanisms

Human cytosolic sulfotransferases (SULTs) are Phase II drug-metabolizing enzymes that catalyze the sulfonation of various endogenous and xenobiotic compounds. This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. This process generally increases water solubility and facilitates excretion.

A derivative of the core compound, 6-hydroxy-4-methylbenzo[d]thiazole-2-carbonitrile, has been utilized as a proluciferin substrate to develop a convenient in vitro activity assay for SULTs. Studies using recombinantly expressed human SULTs demonstrated that this compound is a substrate for several isoforms. Specifically, SULT1E1, SULT2A1, SULT4A1, and SULT6B1 were all shown to be capable of catalyzing the sulfation of this benzothiazole derivative. The interaction mechanism involves the binding of the substrate to the active site of the PAPS-bound enzyme, positioning the hydroxyl group for nucleophilic attack on the sulfuryl group of PAPS.

Other Enzyme Targets (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Derivatives of 2-aminobenzothiazole (B30445), particularly those incorporating a sulfonamide group, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. Studies have shown that these compounds can be potent inhibitors of isoforms such as hCA I, II, IV, and VII. For some derivatives, the inhibitory potency, measured by the inhibition constant (Ki), is in the low nanomolar range, in some cases exceeding the activity of the clinically used CA inhibitor Acetazolamide. The mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule and blocking catalytic activity. Additionally, certain 2-aminobenzothiazole derivatives have been identified as inhibitors of aldose reductase (ALR2), an enzyme implicated in the development of diabetic complications. nih.gov

Compound Derivative ClassTarget EnzymeKi (nM)Reference
Isoindolylthiazole derivative 8ahCA I37.80
Isoindolylthiazole derivative 8ahCA II25.81
Isoindolylthiazole derivative 8ehCA I27.07
Isoindolylthiazole derivative 8ehCA II11.80
Acetazolamide (Reference)hCA I34.50
Acetazolamide (Reference)hCA II28.93

Cellular Pathway Modulation Studies (in vitro cell lines)

The enzymatic inhibition observed with this compound derivatives translates into distinct effects on cellular pathways, which have been explored using various in vitro cell line models. These studies are critical for linking molecular-level interactions to cellular outcomes like proliferation, cell cycle arrest, and cytotoxicity.

Benzothiazole-based compounds have demonstrated significant antiproliferative and cytotoxic activity against a range of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), glioma (C6), and colon cancer (HT-29). nih.govmdpi.comnih.gov The mechanism for these anticancer effects is often multifaceted. Some derivatives are believed to exert their effects by modulating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. nih.gov

Flow cytometry analysis of cancer cells treated with benzothiazole derivatives has provided further mechanistic insights. For example, specific compounds have been shown to induce cell cycle arrest. Treatment of MCF-7 cells with certain benzothiazole hybrids resulted in an accumulation of cells in the S phase or at the G1/S transition, indicating an interference with DNA replication and cell cycle progression. nih.gov This inhibition of cellular proliferation in cancer cell lines, coupled with a lower impact on normal cell lines (e.g., NIH3T3), suggests a degree of selectivity for cancer cells. nih.gov

Induction of Apoptosis in Cancer Cell Lines: Mechanistic Pathways

Derivatives of benzothiazole have demonstrated significant potential as anticancer agents by inducing programmed cell death, or apoptosis, in various cancer cell lines. nih.govplos.org In vitro studies have elucidated several key mechanistic pathways through which these compounds exert their cytotoxic effects.

A primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. plos.orgfrontiersin.orgresearchgate.net Treatment of cancer cells with benzothiazole derivatives has been shown to disrupt the mitochondrial membrane potential. frontiersin.orgnih.gov This event is a critical step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c. plos.orgnih.gov Once in the cytoplasm, cytochrome c associates with apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which then activates caspase-9, an initiator caspase. plos.orgnih.gov Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which are responsible for executing the final stages of apoptosis, including DNA fragmentation and nuclear condensation. frontiersin.orgnih.govnih.gov

The regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins is also crucial to this process. Benzothiazole derivatives can modulate the balance between pro-apoptotic (e.g., Bax, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. plos.orgfrontiersin.orgresearchgate.net Studies have shown these compounds can increase the expression of Bax and decrease the expression of Bcl-2, shifting the cellular balance in favor of apoptosis. plos.orgfrontiersin.org Furthermore, some benzothiazole-based molecules have been specifically designed as BCL-2 inhibitors, highlighting the importance of this target. bue.edu.egdoaj.org

In addition to the mitochondrial pathway, benzothiazole derivatives influence critical signaling pathways that govern cell survival and proliferation. The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a key target. nih.gov Certain derivatives have been found to down-regulate the activity of PI3K and the phosphorylation of Akt, thereby suppressing this pro-survival signaling cascade and promoting apoptosis. plos.orgnih.gov Similarly, the JAK/STAT and ERK/MAPK pathways can be inhibited by these compounds, contributing to their anti-tumor effects. plos.org The induction of reactive oxygen species (ROS) has also been identified as a mechanism by which these derivatives can trigger apoptosis. frontiersin.orgnih.gov

Mechanistic StepKey Proteins/Events InvolvedEffect of Benzothiazole DerivativesReferences
Mitochondrial Disruption Mitochondrial Membrane PotentialLoss of potential frontiersin.orgnih.gov
Apoptosome Formation Cytochrome c, Apaf-1Release of cytochrome c from mitochondria plos.orgnih.gov
Caspase Activation Caspase-9, Caspase-3Increased activity/cleavage nih.govfrontiersin.orgnih.govnih.gov
Bcl-2 Family Regulation Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)Upregulation of Bax, downregulation of Bcl-2 plos.orgfrontiersin.orgresearchgate.net
Survival Pathway Inhibition PI3K, Akt, MAPKDownregulation of phosphorylation/activity plos.orgnih.gov
Oxidative Stress Reactive Oxygen Species (ROS)Increased generation frontiersin.orgnih.gov
Cell Cycle -Arrest, leading to apoptosis tandfonline.com

Aryl Hydrocarbon Receptor (AhR) Agonism and Downstream Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating genes involved in metabolism and cellular responses. nottingham.ac.ukmedchemexpress.com Certain benzothiazole derivatives have been identified as a new class of AhR agonists. nih.gov Upon binding to a ligand like a benzothiazole derivative, the AhR, which is normally held in the cytoplasm by chaperone proteins, translocates into the nucleus. medchemexpress.comresearchgate.net

Inside the nucleus, the ligand-AhR complex forms a heterodimer with the AhR Nuclear Translocator (ARNT). medchemexpress.com This new complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. researchgate.net This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like cytochrome P450 family 1 subfamily A member 1 (CYP1A1). nottingham.ac.uknih.govresearchgate.net

The activation of the AhR signaling pathway by benzothiazole derivatives has been confirmed in vitro using cell-based reporter gene assays, where these compounds induce AhR-dependent gene expression. nih.govnih.gov The antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), for example, binds to the cytosolic AhR, triggering its nuclear translocation and the activation of CYP1A1. researchgate.net This enzyme-mediated bioactivation within sensitive cancer cells is believed to be a key step in the compound's mechanism of action, leading to the formation of DNA adducts that precipitate apoptosis. researchgate.net Therefore, AhR agonism by certain benzothiazole derivatives represents a critical upstream event that can initiate downstream signaling cascades culminating in anti-tumor activity. researchgate.net

Structure-Activity Relationships (SAR) of Benzothiazole Derivatives

Influence of Amino Group Position and Substitution on Activity

The amino group is a key pharmacophore for many biologically active benzothiazole derivatives. Its position on the benzothiazole ring system and the nature of its substituents significantly modulate the compound's activity. The 2-aminobenzothiazole scaffold is a common starting point for the synthesis of derivatives with anticancer and antimicrobial properties. acs.orgsemanticscholar.orgbiorxiv.org

Studies on N,N-disubstituted 2-aminobenzothiazoles have shown that substitutions on the amino group are critical for activity. For instance, in a series of antibacterial agents, an analog lacking the N-propylimidazole group was found to be inactive, highlighting the necessity of this specific substitution for the observed biological effect. nih.gov Similarly, modifications to substituents on the amino group can fine-tune the activity. For example, 2-aminobenzothiazoles containing urea (B33335) or thiourea (B124793) substituents have been reported to be active against Mycobacterium tuberculosis. biorxiv.org The nature of the linker and the groups attached to the amino nitrogen directly influence the compound's interaction with its biological target.

Impact of the Nitrile Group on Biological Potency and Reactivity

The nitrile (-C≡N) group is a valuable functional group in drug design, often used as a bioisostere for halogens or carbonyl groups. researchgate.netnih.gov Its incorporation into the 4-Aminobenzo[d]thiazole scaffold can significantly influence the molecule's physicochemical properties and biological activity. The nitrile group is strongly electron-withdrawing and can act as a hydrogen bond acceptor through its nitrogen atom, which can be crucial for binding to target proteins. nih.govnih.gov

From a pharmacokinetic perspective, replacing a group like an aromatic chloride with a nitrile can reduce lipophilicity, enhance metabolic stability, and increase aqueous solubility. researchgate.net The nitrile group itself is generally metabolically stable and is less susceptible to oxidative metabolism, which can block metabolically labile sites on a drug molecule and improve its profile. researchgate.netcore.ac.uk In kinase inhibitors, for example, the nitrile nitrogen often forms a key hydrogen bond with a threonine residue in the enzyme's active site. nih.gov Its small size and linear geometry allow it to fit into tight binding pockets, while its polar nature can facilitate interactions with key residues or water molecules within the active site. nih.govnih.gov

Role of Other Ring Substituents (e.g., Halogens, Hydroxyls, Alkyls) on Activity Profiles

The biological activity of benzothiazole derivatives is highly dependent on the type and position of substituents on the fused benzene (B151609) ring. Structure-activity relationship (SAR) studies have revealed that even minor modifications can lead to significant changes in potency and selectivity.

Halogens: Halogen atoms like chlorine (Cl), fluorine (F), and bromine (Br) are frequently incorporated into benzothiazole structures. Their electron-withdrawing nature and lipophilicity can enhance membrane permeability and target interaction. For example, the presence of a chloro group at the 6-position or a fluoro group at the 7-position has been shown to enhance cytotoxicity in certain anticancer derivatives. tandfonline.com In one antibacterial series, a chloro substituent at the 5- or 6-position was found to be favorable for activity against S. aureus, and its removal led to a loss in potency. nih.gov Strong electronegative atoms like Cl or Br at the para position of a phenyl ring attached to the benzothiazole core can also enhance cytotoxicity. ijper.org

Alkoxy and Hydroxyl Groups: Methoxy (-OCH3) and hydroxyl (-OH) groups can also modulate activity. A methoxy group at the 6-position has been found in some anticonvulsant derivatives. rjptonline.org However, in other contexts, such as for certain enzyme inhibitors, a methoxy group at the 5th position was found to reduce binding potency and biological activity. ijper.org

Alkyl Groups: Simple alkyl groups like methyl (-CH3) can influence activity. The addition of a methyl group at the 5-position or a 4,5-dimethyl substitution did not improve activity in a series of antitubercular agents. biorxiv.org

The following table summarizes some observed SAR findings for various substituents on the benzothiazole ring system.

Position on Benzothiazole RingSubstituentEffect on Biological ActivityReference
5Chloro (-Cl), Fluoro (-F)Increased potency rjptonline.org
5Methoxy (-OCH3)Reduced activity (in some enzyme inhibitors) ijper.org
6Chloro (-Cl)Favorable for antibacterial activity nih.gov
6Chloro (-Cl)Enhanced anticancer activity tandfonline.com
6Methoxy (-OCH3), Methyl (-CH3)Increased potency rjptonline.org
7Fluoro (-F)Enhanced cytotoxicity tandfonline.com

Pharmacophore Elucidation and Rational Design Strategies

The development of potent and selective this compound derivatives often relies on rational design strategies informed by pharmacophore modeling and computational studies. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

One common strategy is ligand-based drug design , where a series of new compounds is designed based on the structure of a known active "hit" compound. nih.gov For instance, starting from a known STAT3 inhibitor, a new series of benzothiazole derivatives was rationally designed, synthesized, and evaluated, leading to compounds with significantly improved potency. nih.gov

Structure-based design utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography. Molecular docking simulations are employed to predict how different derivatives will bind within the target's active site, guiding the design of new molecules with improved interactions. bue.edu.egnih.gov This approach has been used to understand the binding mode of benzothiazoles to targets like the STAT3 SH2 domain and to design novel BCL-2 inhibitors. bue.edu.egnih.gov

Molecular hybridization is another powerful strategy. This involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. nih.gov The goal is to create a new molecule with enhanced affinity, better selectivity, or a dual mechanism of action. This approach was used to design potential VEGFR-2 inhibitors by combining the benzothiazole scaffold with other anticancer pharmacophores. semanticscholar.orgnih.gov

Finally, scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a structurally different core while maintaining the original pharmacophoric features. This can lead to new chemical series with improved properties, as demonstrated in the design of novel benzothiazole-based BCL-2 inhibitors. bue.edu.egdoaj.org

Applications of 4 Aminobenzo D Thiazole 2 Carbonitrile As a Chemical Scaffold

Role in Organic Synthesis as a Versatile Building Block for Heterocyclic Systems

The aminobenzothiazole framework is a foundational component in the synthesis of more complex heterocyclic structures. The benzothiazole (B30560) ring system itself is a key feature in many bioactive compounds. nih.govacs.orgadvion.com The synthesis of derivatives often involves the cyclization of substituted aminobenzoates using reagents like potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid to form the core benzo[d]thiazole ring. nih.govacs.org

The amino group on the benzene (B151609) ring and the carbonitrile group attached to the thiazole (B1198619) ring are chemically reactive handles. These sites allow for further chemical modifications, enabling the construction of larger, polycyclic systems. For instance, the amino group can be alkylated or acylated, while the nitrile can be hydrolyzed, reduced, or used in cycloaddition reactions. This dual reactivity allows chemists to strategically build out from the core scaffold, exploring the chemical space around the molecule to create new compounds with desired properties. acs.org Researchers have successfully developed synthetic pathways to create hydroxy-substituted 2-aminobenzo[d]thiazole derivatives, which can be substituted at multiple positions, highlighting the scaffold's utility as a versatile building block. nih.govacs.orgadvion.com

Precursor for Diversified Chemical Libraries in Drug Discovery

The 2-aminothiazole (B372263) core is recognized as an active pharmacophore in medicinal chemistry and is a component of several marketed drugs. nih.gov Consequently, scaffolds like 4-aminobenzo[d]thiazole-2-carbonitrile are highly valued as precursors for generating diverse chemical libraries aimed at discovering new therapeutic agents. nih.gov The benzothiazole heterocycle is found in compounds developed as antibacterial, antifungal, anticancer, and neuroprotective agents. nih.gov

The versatility of the aminobenzothiazole scaffold allows for the creation of large collections of related molecules, where different chemical groups are systematically added to the core structure. This approach is fundamental to structure-activity relationship (SAR) studies. For example, the related compound 6-Aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) has been described as a versatile molecular platform for developing kinase inhibitors. researchgate.net Techniques such as late-stage C-H arylation are used to efficiently generate arrays of molecules for screening. researchgate.net This strategy enables the rapid synthesis of numerous derivatives from a common precursor, which can then be tested against biological targets like enzymes or receptors to identify potential new drugs. nih.govnih.gov

Table 1: Examples of Aminobenzo[d]thiazole Derivatives in Drug Discovery

DerivativeApplication/TargetResearch Focus
Methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylatesGeneral Drug DiscoveryServe as building blocks that can be substituted at four different positions to explore chemical space. nih.govacs.org
6-Aminobenzo[d]thiazole-2,7-dicarbonitrileKinase Inhibitors (e.g., DYRK1A/1B)Used as a molecular platform for creating libraries of potential inhibitors through late-stage functionalization. researchgate.net
2-amino-4-(2,4-dihydroxyphenyl)thiazolesDNA Gyrase B InhibitorsDiscovered through in silico virtual screening, demonstrating the utility of the aminothiazole scaffold. nih.gov
6-aminobenzo[d]thiazole-2-carbonitrileSARS-CoV-2 MPro InhibitorsUsed as a key intermediate in the synthesis of luminescent probes for screening potential viral inhibitors. researchgate.net

Applications in Materials Science (e.g., for Electronic Properties, Polymers, Coatings)

The benzo[d]thiazole core is not only important in biology but also possesses interesting photophysical and electronic properties, making it a valuable component in materials science. Derivatives of this scaffold are explored for their potential use in developing advanced materials. bldpharm.com For instance, related structures are investigated as organic monomers for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage and catalysis. bldpharm.com

Furthermore, the electronic characteristics of these compounds make them suitable for applications in electronic materials. bldpharm.com The fused aromatic system of the benzothiazole ring can facilitate charge transport, a desirable property for organic semiconductors used in OLEDs (Organic Light-Emitting Diodes). Some derivatives exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the aggregated or solid state, which is highly beneficial for creating bright emissive layers in display technologies. bldpharm.com The ability to incorporate these scaffolds into polymers can also lead to the development of specialized coatings or materials with unique optical or magnetic properties. bldpharm.com

Development of Molecular Probes (e.g., Fluorescent Probes, Enzyme Ligands)

The fluorescent properties of the benzothiazole core make it an excellent platform for designing molecular probes. These probes are engineered to detect and quantify specific analytes, including ions, small molecules, and biomolecules like enzymes, often with high sensitivity and selectivity.

A key strategy involves creating "turn-on" fluorescent probes, where the probe is initially non-fluorescent but emits a strong signal upon reacting with its target. For example, a benzo[d]thiazole-based probe was developed for the selective detection of cysteine, a biologically important amino acid. researchgate.net This probe exhibited a massive 4725-fold fluorescence enhancement with a large Stokes shift (135 nm) in the presence of cysteine, and it was successfully used for imaging in cells and zebrafish. researchgate.net Theoretical studies have also been conducted to design benzothiazole-based probes for detecting hydrazine, demonstrating the scaffold's potential. nih.gov

In another application, an isomer, 6-aminobenzo[d]thiazole-2-carbonitrile, was a crucial intermediate in the synthesis of a luminescent probe for the SARS-CoV-2 main protease (MPro). researchgate.net This highlights its role in developing diagnostic tools and high-throughput screening assays for viral targets. These probes often work by binding to a specific site on an enzyme, leading to a measurable change in fluorescence, which can be used to screen for potential enzyme inhibitors. researchgate.netnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
6-Aminobenzo[d]thiazole-2,7-dicarbonitrile
6-aminobenzo[d]thiazole-2-carbonitrile
2-amino-4-(2,4-dihydroxyphenyl)thiazoles
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate
Potassium thiocyanate
Methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates
Cysteine

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

While classical methods for synthesizing the benzothiazole (B30560) ring, such as the reaction of 2-aminothiophenols with various reagents, are well-established, future research should prioritize the development of novel and sustainable synthetic routes. researchgate.netanalis.com.my Green chemistry principles are increasingly important, pushing for methodologies that reduce waste, use less hazardous reagents, and are more energy-efficient. bepls.com

Future avenues of exploration include:

Metal-Free Catalysis: Developing metal-free reactions, such as those using isothiocyanates and formamides, aligns with green chemistry principles by avoiding heavy metal waste. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The application of microwave or ultrasonic irradiation can significantly accelerate reaction times, improve yields, and often allows for solvent-free conditions, representing a more environmentally benign approach compared to conventional heating. analis.com.mynih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control for the production of benzothiazole derivatives, minimizing reaction volumes and improving heat and mass transfer.

Biosynthesis: Investigating biosynthetic pathways, potentially leveraging enzymes or whole-cell systems, could offer a completely green route to aminobenzoic acid precursors, reducing reliance on petrochemical feedstocks. mdpi.com

A comparison of traditional versus emerging synthetic approaches is summarized below.

Methodology Key Features Advantages Future Research Focus
Conventional Heating Relies on heating solvents (e.g., acetic acid) for extended periods. nih.govWell-established and understood.Optimization to reduce reaction times and use greener solvents.
Ultrasound Irradiation Uses high-frequency sound waves to induce cavitation and accelerate reactions. analis.com.myRapid (reactions in minutes), high yields, often solvent- and catalyst-free. analis.com.myBroader substrate scope application and scale-up studies.
Microwave Irradiation Uses microwave energy to heat reactions directly and efficiently. nih.govReduced reaction times, improved yields, potential for solvent-free conditions. bepls.comDevelopment of one-pot, multi-component reactions under microwave conditions. researchgate.net
Catalyst-Free Synthesis Reactions proceed without a catalyst, often in green solvents like water or PEG-400. bepls.comEnvironmentally friendly, avoids catalyst cost and contamination. bepls.comExpanding the range of catalyst-free reactions for complex benzothiazoles.

Discovery of Unexplored Reactivity Pathways and Functionalization Opportunities

The 4-Aminobenzo[d]thiazole-2-carbonitrile scaffold has multiple sites for chemical modification, offering significant opportunities to explore its reactivity and create diverse compound libraries. acs.org The primary sites for functionalization are the amino group at the 4-position, the nitrile group at the 2-position, and the benzene (B151609) ring itself.

Future research should focus on:

C-H Bond Functionalization: Direct arylation or alkylation of the benzothiazole core represents an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Nitrile Group Transformations: While the nitrile can be a key pharmacophore, its conversion into other functional groups (e.g., tetrazoles, amides, carboxylic acids) could lead to derivatives with entirely different biological profiles and chemical properties. mdpi.com

Amino Group Derivatization: The amino group is a versatile handle for introducing a wide array of substituents through acylation, alkylation, or formation of Schiff bases, allowing for systematic exploration of structure-activity relationships (SAR). nih.govnih.gov

Development of Novel Building Blocks: The synthesis of functionalized this compound derivatives can itself create new, versatile building blocks for more complex molecular architectures, including fused heterocyclic systems. rsc.orgnih.gov For example, introducing a sulfone group can create a versatile reactive tag for subsequent SNAr reactions or metal-catalyzed couplings. rsc.orgnih.gov

Reactive Site Potential Reactions Resulting Functional Groups Potential Applications
2-Cyano Group Hydrolysis, Reduction, CycloadditionCarboxylic Acid, Amine, TetrazoleModifying solubility, metabolic stability, and receptor binding.
4-Amino Group Acylation, Alkylation, DiazotizationAmides, Secondary/Tertiary Amines, Azo compoundsProbe SAR, create prodrugs, develop dyes. nih.gov
Benzene Ring Electrophilic Aromatic Substitution, C-H ActivationHalogenated, Nitrated, Sulfonated derivativesFine-tuning electronic properties and creating handles for further functionalization.

Advanced Mechanistic Biological Studies Leveraging Omics Technologies (beyond initial screening)

While initial studies have identified promising biological activities for benzothiazole derivatives, such as antimicrobial and anticancer effects, future research must move beyond preliminary screening to elucidate their precise mechanisms of action. derpharmachemica.comnih.gov The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is critical for this deeper understanding. nih.gov

Key research directions include:

Target Identification and Validation: Using proteomics approaches like thermal proteome profiling or chemical proteomics to identify the direct protein targets of active 4-aminobenzothiazole derivatives within cancer cells or microbial pathogens.

Pathway Analysis: Employing transcriptomics (RNA-Seq) and metabolomics to understand the global cellular response to treatment with a lead compound. This can reveal which metabolic and signaling pathways are perturbed, offering clues to the compound's mechanism and potential off-target effects.

Resistance Mechanism Studies: For antimicrobial candidates, sequencing the genomes of resistant strains that emerge during treatment can identify mutations in the target protein or in pathways that confer resistance, guiding the development of next-generation inhibitors.

Omics technologies provide a systems-level view of a drug's effect, moving from "does it work?" to "how does it work?". nih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and SAR Prediction

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery. frontiersin.org AI and machine learning (ML) can dramatically accelerate the design-make-test-analyze cycle for developing new drugs based on the this compound scaffold.

Future applications in this area include:

De Novo Design: Using generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel molecular structures based on the benzothiazole core. nih.govcore.ac.uk These models can be trained on known active molecules to generate new compounds with optimized properties, such as high predicted binding affinity for a specific biological target. nih.govmdpi.com

Predictive Modeling: Developing ML models to predict the structure-activity relationship (SAR), as well as absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds. This allows for the prioritization of synthetic targets, saving time and resources. nih.gov

Scaffold Hopping: AI can be used to identify novel heterocyclic scaffolds, such as the recently developed 2H-thiazolo[4,5-d] nih.govnih.govresearchgate.nettriazole (ThTz), that mimic the key pharmacophoric features of the benzothiazole core but possess different physicochemical properties, potentially leading to improved drug candidates. rsc.orgnih.gov

Scalability and Process Optimization in Industrial Synthesis

For any promising compound to move from the laboratory to clinical or commercial application, a scalable and economically viable synthetic process is essential. Research into the industrial-scale synthesis of this compound and its derivatives is a critical future direction.

Focus areas should include:

Process Parameter Optimization: Systematically optimizing reaction conditions (temperature, pressure, catalyst loading, reaction time) to maximize yield and purity while ensuring safety and minimizing cost.

Impurity Profiling: Identifying and characterizing any impurities formed during the synthesis and developing purification methods (e.g., crystallization) to meet regulatory standards.

Development of Scalable Procedures: Adapting laboratory-scale procedures for large-scale reactors, which may involve transitioning from batch to continuous flow processing. nih.govacs.org Recent work on synthesizing related heterocycles has demonstrated scalability, producing gram-scale quantities in a single batch, providing a blueprint for future work. rsc.orgnih.gov

Novel Applications in Emerging Fields of Chemical Science

Beyond traditional medicinal chemistry, the unique electronic and photophysical properties of the benzothiazole scaffold suggest potential applications in other cutting-edge areas of chemical science.

Future research could explore:

Materials Science: Investigating the use of this compound derivatives as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, or sensors, due to the inherent fluorescence of many benzothiazole compounds. mdpi.com

Agrochemicals: The thiazole (B1198619) ring is a component of several commercial agrochemicals. derpharmachemica.com Designing and screening new derivatives for herbicidal, fungicidal, or insecticidal activity could lead to the development of new crop protection agents. nih.gov

Photodynamic Therapy (PDT): Developing benzothiazole-based photosensitizers that can be activated by light to produce reactive oxygen species, offering a targeted approach to cancer therapy.

Catalysis: Exploring the potential of metal complexes featuring benzothiazole-derived ligands in catalysis, leveraging the coordinating ability of the nitrogen and sulfur heteroatoms.

By expanding the scope of inquiry beyond pharmaceuticals, researchers can uncover entirely new applications for this versatile heterocyclic system.

Q & A

What are the optimized synthetic routes for 4-Aminobenzo[d]thiazole-2-carbonitrile, and how can reaction yields be improved?

Basic Research Focus
A common method involves condensation reactions using halogenated precursors. For example, 6-bromobenzo[d]thiazole-2-carbonitrile can be refluxed with nucleophiles like ethyl 2-mercapto-2-methylpropanoate in isopropanol, catalyzed by triethylamine, yielding ~70% after recrystallization from ethanol . Key factors include:

  • Catalyst selection : Triethylamine enhances nucleophilicity and stabilizes intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., isopropanol) favor SNAr mechanisms.
  • Purification : Recrystallization minimizes impurities, critical for crystallographic studies.

How is spectroscopic and crystallographic characterization performed for this compound?

Basic Research Focus
Structural validation requires multi-technique analysis:

  • Elemental analysis : Confirms empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • NMR/IR spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹ in IR; aromatic protons in 1H NMR at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves bond parameters (e.g., C1–C8 bond length = 1.461 Å, indicating partial double-bond character) and torsion angles (N1–C1–C8–S2 = −9.7°) .

What computational methods are used to predict electronic properties and reactivity?

Advanced Research Focus
Density functional theory (DFT) models, such as the Becke exchange-correlation functional, predict electronic structure and reaction pathways . Key applications:

  • Correlation-energy analysis : Evaluates π-conjugation in the thiazole-cyanide moiety, influencing electrophilicity.
  • Reactivity hotspots : Localized electron density at the nitrile group (LUMO ≈ −1.5 eV) suggests susceptibility to nucleophilic attack .

How does structural modification of the benzothiazole core impact biological activity?

Advanced Research Focus
Derivatives like 5-fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile exhibit enhanced bioactivity due to:

  • Electron-withdrawing substituents : Fluorine/methoxy groups increase metabolic stability and binding affinity to targets (e.g., kinases) .
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets via π-stacking and hydrogen bonding .

How can conflicting data on reaction yields or spectroscopic results be resolved?

Advanced Research Focus
Contradictions arise from solvent polarity, temperature, or impurities. Mitigation strategies:

  • Controlled kinetic studies : Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of nitrile to amide).
  • Reproducibility protocols : Standardize catalyst purity (e.g., triethylamine distillation) and solvent drying (molecular sieves) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus
Chiral centers in derivatives require asymmetric catalysis:

  • Chiral auxiliaries : Use (S)-BINOL ligands to induce enantioselectivity during cyclization.
  • Chromatographic resolution : HPLC with chiral columns (e.g., Chiralpak AD-H) separates diastereomers, achieving >98% ee .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Advanced Research Focus
Stability assays reveal:

  • pH sensitivity : Degrades above pH 9 (nitrile hydrolysis to carboxylate).
  • Thermal stability : Decomposes at >150°C (TGA data). Storage recommendations: anhydrous, −20°C under argon .

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